Gal beta(1-4)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP

Description

Structural Characterization

IUPAC Nomenclature and Systematic Chemical Identification

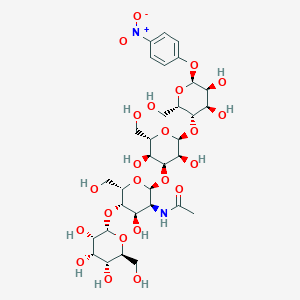

Galβ(1-4)GlcNAcβ(1-3)Galβ(1-4)Glc-β-pNP is systematically identified as N-[(2S,3S,4R,5S,6S)-2-[(2S,3S,4S,5S,6S)-2-[(2S,3S,4R,5S,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide. Its molecular formula is C₃₂H₄₈N₂O₂₃ , with a molecular weight of 828.72 g/mol (PubChem CID 53384356).

Key structural features include:

- Tetrasaccharide backbone : β-D-galactopyranose (Gal), β-D-N-acetylglucosamine (GlcNAc), β-D-galactopyranose, and β-D-glucopyranose (Glc) arranged in a 1→4, 1→3, and 1→4 glycosidic linkage pattern.

- Chromogenic marker : A 4-nitrophenyl (pNP) group attached to the anomeric carbon of the terminal Glc residue.

- Functional groups : Hydroxyl, acetyl, and nitro groups contribute to its reactivity and solubility.

Three-Dimensional Conformational Analysis via Molecular Modeling

The conformational dynamics of Galβ(1-4)GlcNAcβ(1-3)Galβ(1-4)Glc-β-pNP have been studied using NMR spectroscopy and molecular dynamics (MD) simulations , based on analogous tetrasaccharides like lacto-N-neotetraose (LNnT).

Key Conformational Insights:

Glycosidic Torsion Angles :

- The ψ angle (C1-O-C3-H) at the β(1→3) linkage between GlcNAc and Gal adopts two major states: ψ⁺ (>0°) and ψ⁻ (<0°) , with ψ⁺ being dominant in solution.

- Exo-anomeric effect : Stabilizes ψ⁺ by aligning the aglyconic (C3) hydrogen in syn-clinal orientation with the ring oxygen (O5) of the GlcNAc residue.

Sugar Ring Conformations :

Salt Effects :

Comparative Structural Features Among p-Nitrophenyl Glycoside Derivatives

Comparative Insights :

- Steric Effects : The pNP group at the non-reducing end sterically hinders access to the terminal Glc residue, favoring hydrolysis at the β(1→3) or β(1→4) linkages.

- Enzyme Specificity :

- β-Galactosidases (e.g., Os3BGlu6) prefer β(1→4) linkages in simpler substrates like pNP-β-D-glucoside but exhibit reduced activity toward complex tetrasaccharides.

- β-N-Acetylhexosaminidases (e.g., BglP) hydrolyze β(1→3) or β(1→4) linkages in GlcNAc-containing substrates, with kinetic parameters (kcat/Km) influenced by phosphate concentration.

Hydrogen Bonding Networks and Glycosidic Linkage Dynamics

The stability of glycosidic bonds in Galβ(1-4)GlcNAcβ(1-3)Galβ(1-4)Glc-β-pNP is modulated by intramolecular hydrogen bonds and solvation effects :

Key Hydrogen Bond Interactions:

GlcNAcβ(1→3)Gal Linkage :

pNP Group :

Glycosidic Linkage Dynamics:

Properties

IUPAC Name |

N-[(2S,3S,4R,5S,6S)-2-[(2S,3S,4S,5S,6S)-2-[(2S,3S,4R,5S,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48N2O23/c1-10(39)33-17-20(42)26(55-31-23(45)21(43)18(40)13(6-35)51-31)15(8-37)53-29(17)57-28-19(41)14(7-36)52-32(25(28)47)56-27-16(9-38)54-30(24(46)22(27)44)50-12-4-2-11(3-5-12)34(48)49/h2-5,13-32,35-38,40-47H,6-9H2,1H3,(H,33,39)/t13-,14-,15-,16-,17-,18-,19-,20+,21-,22+,23-,24-,25-,26+,27+,28-,29-,30+,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJJUCUTPFYZNV-DFCDGZKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)CO)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@@H]([C@@H](O[C@H]1O[C@H]2[C@H]([C@@H](O[C@H]([C@H]2O)O[C@@H]3[C@@H](O[C@H]([C@H]([C@H]3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)CO)O[C@H]5[C@H]([C@H]([C@H]([C@@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48N2O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693691 | |

| Record name | 4-Nitrophenyl alpha-L-allopyranosyl-(1->4)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->3)-alpha-L-allopyranosyl-(1->4)-alpha-L-gulopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

828.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197526-33-3 | |

| Record name | 4-Nitrophenyl alpha-L-allopyranosyl-(1->4)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->3)-alpha-L-allopyranosyl-(1->4)-alpha-L-gulopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

Gal beta(1-4)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP, commonly referred to as 4-Nitrophenyl β-lacto-N-neotetraoside, is a synthetic oligosaccharide that serves as a substrate in various biochemical assays, particularly in the study of glycosyltransferases and glycosidases. This compound is characterized by its specific glycosidic linkages, which play a crucial role in its biological activity and interactions with enzymes.

- Molecular Formula : C32H48N2O23

- Molecular Weight : 828.72 g/mol

- CAS Number : 197526-33-3

Biological Significance

The biological activity of this compound primarily revolves around its role as a substrate for various enzymes involved in carbohydrate metabolism. It is particularly relevant in studies concerning:

- Glycosylation Processes : The compound is involved in the synthesis and breakdown of glycoconjugates, which are essential for cell signaling and recognition.

- Enzyme Activity Assessment : It is frequently used to assess the activity of β-galactosidases and β-N-acetylhexosaminidases, which are critical for understanding metabolic pathways in both prokaryotic and eukaryotic organisms.

Enzymatic Interactions

Research has demonstrated that enzymes like PhNah20A exhibit significant activity towards this substrate, hydrolyzing the β-glycosidic bonds present in the compound. The kinetic parameters for PhNah20A indicate high catalytic efficiency, with values suggesting a strong affinity for Gal beta(1-4)GlcNAc linkages .

Table 1: Kinetic Parameters of Enzymes Acting on this compound

| Enzyme | Substrate | (mM) | (s) | (mMs) |

|---|---|---|---|---|

| PhNah20A | Gal beta(1-4)GlcNAc | 0.25 | 341 | 1364 |

| Murine β-NAHA | p-nitrophenyl-GalNAc | 0.17 | 344 | 2024 |

Case Studies

In a study focusing on the enzymatic properties of PhNah20A, it was found that this enzyme could effectively hydrolyze both GlcNAc and Gal residues linked through β-(1→4) and β-(1→3) configurations. This highlights the versatility of this compound as a substrate in diverse biochemical contexts .

Another investigation into the role of β-galactosyltransferase revealed that the enzyme utilizes this compound to synthesize complex oligosaccharides found in human milk. These findings underscore the importance of such substrates in understanding human health and nutrition .

Scientific Research Applications

Enzyme Substrate in Glycosylation Studies

Gal beta(1-4)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP serves as a substrate for various glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties to specific substrates. This property is particularly useful in:

- Studying Glycosylation Pathways : Researchers utilize this compound to investigate the mechanisms of glycosylation, which is crucial for protein function and stability.

Assay Development for Glycosidases

This compound is employed in assays to measure the activity of glycosidases, enzymes that hydrolyze glycosidic bonds. The release of p-nitrophenol (pNP) upon hydrolysis can be quantitatively measured, providing insights into enzyme kinetics and inhibition studies.

Table 1: Enzyme Activity Measurement Using this compound

| Enzyme Type | Source Organism | Optimal pH | Km (mM) | Vmax (µmol/min/mg protein) |

|---|---|---|---|---|

| β-galactosidase | E. coli | 7.0 | 0.25 | 15 |

| α-mannosidase | Human liver | 6.5 | 0.30 | 10 |

| α-glucosidase | Yeast | 5.5 | 0.20 | 20 |

Cancer Research

The compound has been investigated for its role in cancer biology, particularly in understanding the glycan structures on cancer cell surfaces. Altered glycosylation patterns are often associated with tumor progression and metastasis.

- Case Study : A study demonstrated that the application of this compound in cancer cell lines allowed researchers to identify specific glycosylation changes that correlate with aggressive phenotypes.

Vaccine Development

Glycoconjugates are essential components in vaccine formulations, enhancing immune responses against pathogens. This compound can be used to create glycoconjugate vaccines that mimic the glycan structures found on pathogenic surfaces.

Future Directions and Research Opportunities

Research continues into the potential applications of this compound in:

- Drug Development : Investigating its role as a scaffold for drug delivery systems targeting specific cell types based on their glycan profiles.

- Diagnostics : Developing diagnostic tools that utilize changes in glycosylation patterns as biomarkers for diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares Galβ(1-4)GlcNAcβ(1-3)Galβ(1-4)Glc-β-pNP with structurally related synthetic glycosides:

Key Findings from Comparative Studies

Linkage-Specific Enzyme Activity :

- β1-4-linked LacNAc (as in the target compound) is preferentially cleaved by endo-β-galactosidase from Bacteroides fragilis, while β1-3-linked variants (e.g., Galβ1-3GlcNAc) are resistant .

- Human ST6N sialyltransferase selectively α2-6-sialylates the Galβ(1-4)GlcNAc branch over β1-3-linked structures, as shown in recombinant glycoprotein studies .

Lectin Binding Specificity: Chicken galectin CG-16 binds tri-antennary LacNAc (Galβ1-4GlcNAc repeats) with 10-fold higher affinity than monomeric LacNAc or β1-3-linked analogs . Siglec-8 binds exclusively to 6-sulfo-sialyl LacNAc (Neu5Acα2-3[6S]Galβ1-4GlcNAc), highlighting the importance of sulfation alongside sialylation for receptor recognition .

Biological Relevance :

- Neutral HMOs with LacNAc extensions (e.g., Galβ1-4GlcNAcβ1-3Galβ1-4Glc) act as prebiotics and pathogen decoys , while synthetic pNP derivatives serve as tools for mechanistic studies .

- Sialylated analogs (e.g., Neu5Acα2-3/6Galβ1-4GlcNAc-β-pNP) are critical for probing viral adhesion mechanisms and immune evasion .

Preparation Methods

Enzymatic Synthesis

Enzymatic synthesis is favored for its high regio- and stereospecificity. Glycosyltransferases catalyze the transfer of sugar moieties from activated donors (such as UDP-galactose or UDP-GlcNAc) to acceptor sugars, enabling stepwise assembly of the oligosaccharide chain.

- Stepwise Glycosyltransferase Reactions:

- A beta(1-4)-galactosyltransferase adds galactose to the glucose moiety at the non-reducing end.

- A beta(1-3)-N-acetylglucosaminyltransferase introduces the GlcNAc unit linked beta(1-3) to galactose.

- Further beta(1-4)-galactosyltransferase action extends the chain.

- The final glucose unit is linked to the 4-nitrophenyl group via glycosidic bond formation, often using a glycosyl donor such as 4-nitrophenyl beta-D-glucopyranoside.

This method allows for controlled synthesis with minimal side products, though it requires access to specific enzymes and activated sugar nucleotides.

Chemical Synthesis

Chemical synthesis involves protecting group strategies and glycosylation reactions to build the oligosaccharide chain:

- Protecting Group Strategy:

Hydroxyl groups on monosaccharides are selectively protected (e.g., acetyl, benzyl groups) to control the site of glycosylation. - Glycosyl Donors and Acceptors:

Activated sugar donors (e.g., trichloroacetimidates, thioglycosides) react with acceptor sugars under catalytic conditions (e.g., Lewis acids like BF3·Et2O) to form glycosidic bonds. - Stepwise Assembly:

The tetrasaccharide is assembled sequentially, ensuring the correct beta(1-4) and beta(1-3) linkages. - Introduction of 4-Nitrophenyl Group:

The reducing end glucose is glycosylated with 4-nitrophenyl beta-D-glucopyranoside or similar activated derivatives to yield the final compound.

Chemical synthesis is more labor-intensive and requires careful purification but is useful when enzymes are unavailable.

Detailed Research Findings

While direct detailed experimental procedures specific to this compound are limited in open literature, analogous oligosaccharide syntheses provide insight:

| Preparation Aspect | Enzymatic Synthesis | Chemical Synthesis |

|---|---|---|

| Specificity | High regio- and stereospecificity | Requires extensive protecting group control |

| Reaction Conditions | Mild, aqueous, physiological pH and temperature | Anhydrous, often acidic or Lewis acid catalysts |

| Yield | Moderate to high, depending on enzyme efficiency | Variable, often lower due to side reactions |

| Purification | Simple, often by chromatography | Complex, requires multiple chromatographic steps |

| Scalability | Limited by enzyme availability | More scalable but laborious |

| Examples from Literature | Use of beta-galactosyltransferase and beta-N-acetylglucosaminyltransferase for stepwise assembly of lacto-N-neotetraose analogs | Multi-step glycosylation with trichloroacetimidate donors and selective deprotection |

Data Table: Summary of Preparation Parameters

| Parameter | Typical Values / Conditions |

|---|---|

| Molecular Formula | C32H48N2O23 |

| Molecular Weight | 828.7 g/mol |

| Enzymatic Donors | UDP-Galactose, UDP-GlcNAc |

| Enzymes Used | Beta(1-4)-galactosyltransferase, beta(1-3)-N-acetylglucosaminyltransferase |

| Chemical Donors | Trichloroacetimidate or thioglycoside derivatives |

| Protecting Groups | Acetyl, benzyl, TBDMS (t-butyldimethylsilyl) |

| Catalysts | Lewis acids (BF3·Et2O, TMSOTf) |

| Reaction Temperature | Enzymatic: 25-37°C; Chemical: 0-25°C |

| Solvents | Enzymatic: aqueous buffer; Chemical: dichloromethane, acetonitrile |

| Purification Methods | HPLC, size-exclusion chromatography |

Q & A

Basic Research Questions

Q. What methodologies are recommended for structural characterization of Galβ(1-4)GlcNAcβ(1-3)Galβ(1-4)Glc-β-pNP?

- Answer : Use nuclear magnetic resonance (NMR) spectroscopy to resolve glycosidic linkage configurations (e.g., β1-3 vs. β1-4) and confirm stereochemistry . Mass spectrometry (MS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can validate molecular weight and fragmentation patterns. High-performance liquid chromatography (HPLC) with fluorescence detection (using 2-AB or 2-AA labels) is critical for purity assessment .

Q. How does the p-nitrophenyl (pNP) group facilitate enzyme activity assays?

- Answer : The pNP moiety acts as a chromogenic reporter. Upon enzymatic cleavage (e.g., by glycosidases), the release of pNP generates a measurable absorbance at 400–410 nm, enabling real-time kinetic monitoring. Fluorescence-based assays (if using fluorogenic derivatives) further enhance sensitivity for low-activity enzymes .

Q. What are the primary applications of this compound in glycobiology research?

- Answer : It is used to study:

- Glycosidase specificity : Determine cleavage preferences (e.g., α/β-linkage selectivity) .

- Glycosyltransferase activity : Investigate enzymatic elongation of glycans (e.g., adding sialic acid or fucose residues) .

- Pathogen-host interactions : Mimic natural glycan epitopes to analyze microbial adhesion mechanisms .

Q. How does this compound differ from structurally similar glycans like Galα(1-3)Galβ(1-4)GlcNAc?

- Answer : The β1-3 linkage between GlcNAc and Gal in this compound contrasts with α1-3 linkages in α-Gal epitopes. This distinction affects conformational flexibility and enzyme recognition. Competitive inhibition assays using both structures can clarify enzyme specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in substrate specificity studies involving this compound?

- Answer : Contradictions often arise from overlapping enzyme activities or structural mimicry. Strategies include:

- Structural analysis : Use X-ray crystallography or cryo-EM to compare enzyme-substrate binding modes .

- Site-directed mutagenesis : Identify critical residues in enzyme active sites that discriminate between β1-3 and β1-4 linkages .

- Kinetic isotope effects : Measure with isotopically labeled substrates to dissect rate-limiting steps .

Q. What experimental designs are optimal for quantifying glycosyltransferase kinetics using this compound?

- Answer :

- Continuous assays : Couple pNP release with a secondary enzyme system (e.g., alkaline phosphatase) for real-time detection .

- Isothermal titration calorimetry (ITC) : Directly measure binding affinity () and stoichiometry .

- Radiolabeled substrates : Incorporate - or -labeled UDP-sugars to track transfer efficiency .

Q. How can synthesis yields of this compound be optimized for large-scale studies?

- Answer :

- Chemoenzymatic synthesis : Use recombinant glycosyltransferases (e.g., β1-3-galactosyltransferase) to improve regioselectivity and reduce side products .

- Protecting group strategies : Temporarily mask hydroxyl groups to prevent unwanted branching .

- HPLC purification : Employ gradient elution with C18 columns to isolate intermediates with >95% purity .

Q. What validation methods ensure the compound’s stability under varying experimental conditions?

- Answer :

- Accelerated stability studies : Incubate the compound at 4°C, 25°C, and 37°C for 1–4 weeks, then analyze degradation via LC-MS .

- pH profiling : Test enzymatic activity across pH 4.0–8.0 to identify optimal buffers .

- Protease/ligand interference assays : Add serum albumin or competing ligands to simulate complex biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.